molecular formula C14H12ClN5O2 B6528520 4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1019101-39-3

4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6528520
CAS RN: 1019101-39-3
M. Wt: 317.73 g/mol
InChI Key: ZILBTRXTILSESL-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR and GC-MS techniques were used to characterize the products and side products in one study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives can be complex. For example, the synthesis of a key intermediate in the preparation of zolazepam involved acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, the peak corresponding to C–H stretching vibration occurs at frequencies 3003, 2998, 2961, 2960, 2913, and 2912 cm −1 for a certain compound .

Safety and Hazards

Pyrazole derivatives should be handled as organic compounds with appropriate safety measures. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, avoiding contact with oxidizers and strong acids or bases .

Future Directions

The future directions for research on pyrazole derivatives could include further investigation of their pharmacological effects, development of new synthesis methods, and exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

4-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILBTRXTILSESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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